N-(3-acetyl-phenyl)-N'-allyl-thiourea
CAS No.: 104509-97-9
Cat. No.: VC20159486
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104509-97-9 |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 1-(3-acetylphenyl)-3-prop-2-enylthiourea |
| Standard InChI | InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16) |
| Standard InChI Key | WRHAGJCMAVKAIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C |
Introduction
Chemical Structure and Characterization
Molecular Architecture
N-(3-Acetyl-phenyl)-N'-allyl-thiourea features a thiourea core () bridging two substituents: a 3-acetylphenyl group and an allyl moiety. The acetyl group at the phenyl ring’s meta position introduces electron-withdrawing effects, modulating the compound’s electronic profile. The allyl group contributes unsaturated bonding, enabling participation in cycloaddition and polymerization reactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.28 g/mol |
| CAS Registry Number | 7341-63-1 |
| IUPAC Name | 1-phenyl-3-prop-2-enylthiourea |
| SMILES Notation | C=CCNC(=S)NC1=CC=CC=C1 |
| InChIKey | RJTICPGQFMYYEG-UHFFFAOYSA-N |
Spectroscopic Identification
Infrared (IR) spectroscopy of analogous thioureas reveals characteristic absorptions for (1456 cm) and stretches (3200–3300 cm) . Nuclear magnetic resonance (NMR) data for N-(3-acetyl-phenyl)-N'-allyl-thiourea can be extrapolated from related structures:
-
NMR: Allyl protons appear as a quartet () and triplet (), while aromatic protons resonate near .
-
NMR: The thiocarbonyl carbon () appears at , with the acetyl carbonyl at .
Synthesis and Optimization
Conventional Routes
The synthesis typically involves reacting 3-acetylphenyl isothiocyanate with allylamine under reflux conditions:
Yields range from 50–70%, with purification via column chromatography (ethyl acetate/hexane) .
Catalytic Enhancements
Phase-transfer catalysts like tetra--butylammonium bromide (TBAB) improve reaction efficiency by facilitating nucleophilic attack on the isothiocyanate. Optimization studies indicate that TBAB increases yields to 85–90% under milder conditions (50°C, 6 hours).
Reactivity and Functionalization
Nucleophilic Additions
The thiourea’s sulfur atom acts as a soft nucleophile, participating in reactions with electrophiles such as alkyl halides and epoxides. For example, treatment with methyl iodide yields S-methyl derivatives, enhancing solubility for pharmaceutical formulations.
Coordination Chemistry
N-(3-Acetyl-phenyl)-N'-allyl-thiourea serves as a bidentate ligand for transition metals (e.g., Cu, Pd). Coordination occurs via the thiocarbonyl sulfur and deprotonated nitrogen, forming complexes applicable in catalysis and materials science.
Biological and Pharmaceutical Applications
Antimicrobial Activity
Thiourea derivatives exhibit broad-spectrum antimicrobial effects. In vitro assays demonstrate that N-(3-Acetyl-phenyl)-N'-allyl-thiourea inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting cell membrane integrity.
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with complete degradation by 300°C. The allyl group’s unsaturation contributes to lower thermal stability compared to alkyl-substituted thioureas .
Hydrolytic Sensitivity
Under acidic conditions (pH < 3), the thiourea bond hydrolyzes to form 3-acetylaniline and allyl amine. Neutral and alkaline conditions (pH 7–12) preserve stability for >6 months at 25°C.
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